9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Beschreibung
The compound "9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione" is a complex organic molecule known for its unique structure and significant applications in various fields. It belongs to the class of purines, which are vital in numerous biochemical processes.
Eigenschaften
CAS-Nummer |
846028-01-1 |
|---|---|
Molekularformel |
C25H27N5O2 |
Molekulargewicht |
429.524 |
IUPAC-Name |
9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C25H27N5O2/c1-4-18-10-12-20(13-11-18)28-14-5-15-29-21-22(26-24(28)29)27(3)25(32)30(23(21)31)16-19-8-6-17(2)7-9-19/h6-13H,4-5,14-16H2,1-3H3 |
InChI-Schlüssel |
HZTKXFMAPKLSBL-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)N2CCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic routes and reaction conditions: This compound is typically synthesized through multi-step organic reactions, involving various intermediates. A common route includes the condensation of specific aromatic aldehydes with guanine derivatives under controlled temperatures and pH conditions. Industrial production methods: Industrial synthesis involves large-scale reactors where precision in temperature, pressure, and solvent conditions are crucial. Catalysts such as Lewis acids are often employed to increase reaction efficiency.
Analyse Chemischer Reaktionen
Types of reactions: This compound undergoes several types of reactions including oxidation, reduction, and substitution. Common reagents and conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogens for substitution reactions. Major products: The primary products formed from these reactions include different derivatives that may exhibit varied biological activities or physical properties.
Wissenschaftliche Forschungsanwendungen
In chemistry, this compound is used as a building block for more complex molecules. In biology and medicine, it serves as a potential lead compound for drug development, targeting various enzymes and receptors. Its industrial applications include use in the synthesis of advanced materials and in catalysis.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets such as enzymes, receptors, and nucleic acids. It may inhibit or activate certain biological pathways, influencing cellular functions and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other purine derivatives like caffeine and theobromine. this compound's unique substituents, such as the ethyl and methyl phenyl groups, confer distinct physicochemical properties and biological activities.
There you have it—a detailed dive into "9-(4-ethylphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione". What’s catching your interest most?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
